molecular formula C9H19O5P B14554104 Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate CAS No. 61743-13-3

Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate

Cat. No.: B14554104
CAS No.: 61743-13-3
M. Wt: 238.22 g/mol
InChI Key: JKEOPDKWEMKLKI-UHFFFAOYSA-N
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Description

Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate: is an organic compound belonging to the class of phosphonic acid esters These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or phosphines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Chemistry: Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex phosphonate compounds and is used in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a mimic of natural phosphates and is used in the design of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting enzymes that interact with phosphates. It is also being explored for its potential use in cancer therapy and as an antiviral agent.

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and lubricants. It is also used in the formulation of agricultural chemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the structure of natural phosphates, allowing the compound to bind to the active sites of enzymes. This binding can inhibit enzyme activity by blocking the substrate from accessing the active site or by altering the enzyme’s conformation. The compound can also interact with proteins involved in signal transduction pathways, affecting cellular processes such as growth and differentiation.

Comparison with Similar Compounds

    Diethyl phosphite: A precursor used in the synthesis of phosphonate esters.

    Methyl 2-(diethoxyphosphoryl)propanoate: A structurally similar compound with a different alkyl group.

    Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Another phosphonate ester with different substituents.

Uniqueness: Methyl 3-(diethoxyphosphoryl)-2-methylpropanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

CAS No.

61743-13-3

Molecular Formula

C9H19O5P

Molecular Weight

238.22 g/mol

IUPAC Name

methyl 3-diethoxyphosphoryl-2-methylpropanoate

InChI

InChI=1S/C9H19O5P/c1-5-13-15(11,14-6-2)7-8(3)9(10)12-4/h8H,5-7H2,1-4H3

InChI Key

JKEOPDKWEMKLKI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C)C(=O)OC)OCC

Origin of Product

United States

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